molecular formula C11H12N4O3 B11865834 4-(3-Nitroimidazo[1,2-a]pyridin-2-yl)morpholine CAS No. 62194-99-4

4-(3-Nitroimidazo[1,2-a]pyridin-2-yl)morpholine

Numéro de catalogue: B11865834
Numéro CAS: 62194-99-4
Poids moléculaire: 248.24 g/mol
Clé InChI: NRWPMTNXUKQDKG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(3-Nitroimidazo[1,2-a]pyridin-2-yl)morpholine is a chemical compound of high interest in medicinal chemistry and infectious disease research. It features a fused nitroimidazo[1,2-a]pyridine core, a scaffold recognized for its potent anti-infectious properties . This particular structure combines the nitroimidazole pharmacophore with a morpholine moiety, a privileged structure in drug design known to influence pharmacokinetic properties . Compounds based on the imidazo[1,2-a]pyridine scaffold have demonstrated promising selective antileishmanial activity, showing effectiveness against both promastigote and the clinically relevant intracellular amastigote forms of Leishmania parasites . The nitroimidazole class, to which this compound is related, generally acts as a prodrug. Its mechanism of action is believed to involve reductive bioactivation under specific conditions, such as in hypoxic environments or by parasite-specific enzymes, leading to the generation of reactive nitrogen species and other cytotoxic intermediates that disrupt essential cellular functions in target pathogens . This makes it a valuable tool for researchers investigating new therapeutic options for neglected tropical diseases like leishmaniasis and for exploring the structure-activity relationships of fused heterocyclic compounds. This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

62194-99-4

Formule moléculaire

C11H12N4O3

Poids moléculaire

248.24 g/mol

Nom IUPAC

4-(3-nitroimidazo[1,2-a]pyridin-2-yl)morpholine

InChI

InChI=1S/C11H12N4O3/c16-15(17)11-10(13-5-7-18-8-6-13)12-9-3-1-2-4-14(9)11/h1-4H,5-8H2

Clé InChI

NRWPMTNXUKQDKG-UHFFFAOYSA-N

SMILES canonique

C1COCCN1C2=C(N3C=CC=CC3=N2)[N+](=O)[O-]

Origine du produit

United States

Méthodes De Préparation

Mechanistic Insights and Protocol

Under microwave irradiation (120°C, 30 minutes), the three components condense to form the target compound via a cascade imine formation and cyclization. The morpholine group is introduced directly through the isocyanide component, bypassing post-synthetic substitution.

Advantages :

  • Reduced steps compared to sequential methods.

  • Higher functional group tolerance, as evidenced by successful syntheses of analogs with electron-withdrawing groups.

Halogenation and Nucleophilic Substitution

This method involves sequential halogenation, nitration, and morpholine substitution:

Stepwise Synthesis

  • Halogenation : Treatment of imidazo[1,2-a]pyridine with phosphorus oxychloride (POCl₃) at reflux to yield 2-chloroimidazo[1,2-a]pyridine.

  • Nitration : Directed nitration using fuming nitric acid (HNO₃) in sulfuric acid at 0–5°C, achieving regioselective 3-nitro substitution.

  • Substitution : Displacement of the 2-chloro group with morpholine in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 80°C.

Yield Comparison :

StepYield (%)Conditions
Halogenation75POCl₃, reflux, 6 h
Nitration65HNO₃/H₂SO₄, 0–5°C, 2 h
Substitution85Morpholine, K₂CO₃, 80°C, 12 h

Nitration Strategies and Regioselectivity

Regioselective nitration at the 3-position remains challenging due to competing electronic effects. Two approaches prevail:

Directed Nitration Using Protecting Groups

As detailed in patent literature, temporary protection of the imidazole nitrogen with a tert-butoxycarbonyl (Boc) group enhances nitration selectivity. Post-nitration deprotection with trifluoroacetic acid (TFA) restores the free amine, enabling subsequent morpholine coupling.

Radical Nitration

Alternative methods employ ceric ammonium nitrate (CAN) in acetic acid, generating nitro radicals that favor electrophilic aromatic substitution at electron-rich positions. While effective for oxazolo[3,2-a]pyridines, this method requires optimization for imidazo[1,2-a]pyridines.

Protection-Deprotection Methods for Enhanced Efficiency

Adopting strategies from antitubercular drug intermediates, the synthesis benefits from transient protection of reactive sites:

Workflow Overview

  • Protection : Boc-group installation on the imidazole nitrogen using di-tert-butyl dicarbonate.

  • Nitration : Controlled nitration at 3-position with mixed acid (HNO₃/H₂SO₄).

  • Deprotection : TFA-mediated Boc removal.

  • Morpholine Coupling : Buchwald-Hartwig amination with morpholine using Pd(OAc)₂/Xantphos catalyst.

Key Data :

  • Protection efficiency: 90%

  • Nitration selectivity: 85%

  • Overall yield: 58%

Analyse Des Réactions Chimiques

Reduction of the Nitro Group

The nitro group at position 3 undergoes catalytic hydrogenation to form the corresponding amine. This reaction is critical for generating pharmacologically active intermediates.

Key Data:

Reaction ConditionsReagents/CatalystsYieldProductSource
H₂, Pd/C (10%), MeOH, 20°C, 10hPalladium on carbon90.1%3-Aminoimidazo[1,2-a]pyridine derivative
SnCl₂·2H₂O, HCl, EtOH/H₂O, 80°C, 5hTin(II) chloride dihydrate82%3-Aminoimidazo[1,2-a]pyridine derivative

Mechanistic Insight :

  • Palladium-catalyzed hydrogenation proceeds via adsorption of H₂ on the catalyst surface, followed by nitro group reduction to NH₂ .

  • Tin chloride-mediated reduction involves acidic cleavage of the nitro group to an amine .

Functionalization via Nucleophilic Substitution

The morpholine substituent at position 2 can participate in further functionalization.

Example Reaction:

Replacement of the morpholine group with other amines under nucleophilic aromatic substitution (SNAr) conditions:

text
4-(3-Nitroimidazo[1,2-a]pyridin-2-yl)morpholine + RNH₂ → 2-R-imidazo[1,2-a]pyridine derivative

Conditions :

  • Reflux in polar aprotic solvents (e.g., DMF, THF) with K₂CO₃ or Et₃N as a base .

  • Yields range from 70–95% depending on the nucleophile’s steric and electronic properties .

Electrophilic Aromatic Substitution

The electron-rich imidazo[1,2-a]pyridine core allows electrophilic substitution, particularly at positions 5 and 7.

Chlorination:

Chloramine-T in solvent-free conditions selectively chlorinates position 5 of the imidazo[1,2-a]pyridine ring :

SubstrateReagentConditionsYieldProductSource
This compoundChloramine-TSolvent-free, RT95%5-Chloro-3-nitroimidazo[1,2-a]pyridine derivative

Mechanistic Pathway :

  • Chloramine-T acts as a chlorinating agent via generation of Cl⁺ under oxidative conditions .

Cross-Coupling Reactions

The nitro group can be replaced via transition-metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling:

Pd-catalyzed coupling with aryl boronic acids replaces the nitro group with an aryl moiety:

text
This compound + ArB(OH)₂ → 3-Aryl-imidazo[1,2-a]pyridine derivative

Optimized Conditions :

  • Catalyst: Pd(PPh₃)₄

  • Base: K₂CO₃

  • Solvent: DMF/H₂O (3:1), 80°C

  • Yield: 60–75%

Nitro Group as a Directing Group

The nitro group directs regioselective C–H functionalization.

C–H Nitrosylation:

Photocatalyzed nitrosylation at position 4 proceeds under mild conditions :

SubstrateReagentConditionsYieldProductSource
This compoundNaNO₂, hvAcetonitrile, RT, 12h88%4-Nitrosoimidazo[1,2-a]pyridine derivative

Key Example:

  • PQR530 : A dual PI3K/mTOR inhibitor derived from 3-aminoimidazo[1,2-a]pyridine intermediates .

Applications De Recherche Scientifique

Anticancer Applications

4-(3-Nitroimidazo[1,2-a]pyridin-2-yl)morpholine exhibits significant anticancer properties through its ability to inhibit kinases involved in cancer cell proliferation.

Case Study: Inhibition of c-KIT Kinase

A notable study demonstrated that compounds similar to this compound could inhibit c-KIT kinase across various mutations associated with gastrointestinal stromal tumors (GISTs). This inhibition is crucial as mutated c-KIT is a driver in several cancers, making these compounds promising candidates for targeted therapy .

Antimicrobial Applications

The compound also shows potent antimicrobial activity against various pathogens, making it valuable in treating infectious diseases.

Antileishmanial Activity

Recent research highlighted the compound's effectiveness against Leishmania species, with some derivatives exhibiting IC50 values significantly lower than standard treatments like miltefosine . This suggests a potential for developing new antileishmanial drugs.

Antibacterial Properties

In vitro studies have demonstrated that this compound possesses antibacterial properties against Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound.

Synthesis and Modification

The synthesis of this compound can be achieved through various methods that allow for structural modifications aimed at improving pharmacological properties:

Synthetic Pathways

Key synthetic methods include:

  • Condensation Reactions : These reactions can be tailored to introduce different substituents on the morpholine or imidazo rings.
  • Functional Group Modifications : Altering the nitro group can lead to derivatives with enhanced activity or reduced toxicity.

Mécanisme D'action

The mechanism of action of 4-(3-Nitroimidazo[1,2-a]pyridin-2-yl)morpholine involves its interaction with specific molecular targets. For instance, its antileishmanial activity is attributed to its ability to interfere with the DNA synthesis of the parasite . The compound’s nitro group is believed to undergo bioreduction, leading to the formation of reactive intermediates that damage the parasite’s DNA.

Comparaison Avec Des Composés Similaires

Key Observations:

  • Morpholine vs. Benzonitrile/Naphthyl : The morpholine substituent introduces polarity and hydrogen-bonding capacity, contrasting with the lipophilic benzonitrile (2j) and naphthyl (2k) groups. This likely improves solubility, critical for bioavailability .
  • Halogenation and Sulfonylation : Bromo/chloro-sulfonyl derivatives (e.g., 2c–2e) exhibit enhanced water solubility and in vitro pharmacokinetics, suggesting that electron-withdrawing groups synergize with the nitroimidazole core for drug delivery .

Antimicrobial and Antiparasitic Activity

  • 3-Nitroimidazo[1,2-a]pyridines : Derivatives like 2-thioalkyl-3-nitroimidazo[1,2-a]pyridines (5a–k) show antibacterial activity, with potency influenced by alkyl chain length and substituent polarity .
  • Antileishmanial Activity : Sulfonylmethyl derivatives (e.g., 2c–2e) demonstrate improved aqueous solubility and in vitro efficacy against Leishmania parasites, highlighting the importance of hydrophilic groups for antiparasitic applications .

Enzyme Inhibition and Drug Development

  • Thiazolidin-4-one Hybrids: Compounds like C8 and C9 (thiazolidinone-linked nitroimidazopyridines) exhibit antioxidant activity, though their efficacy depends on aryl substituents .

Activité Biologique

4-(3-Nitroimidazo[1,2-a]pyridin-2-yl)morpholine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of antimicrobial and antitubercular properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound has the molecular formula C11H12N4O3C_{11}H_{12}N_{4}O_{3} and features a nitroimidazo[1,2-a]pyridine moiety attached to a morpholine ring. This unique structure is believed to contribute to its biological efficacy, particularly through mechanisms involving nitro group activation.

Antimicrobial Activity

In vitro Studies :
Research indicates that this compound exhibits potent activity against various bacterial strains, including those resistant to conventional treatments. For instance, studies have shown that derivatives containing the nitroimidazole structure often demonstrate enhanced antimicrobial properties due to their ability to generate reactive nitrogen species within bacterial cells, leading to cell death.

Mechanism of Action :
The primary mechanism proposed involves the reduction of the nitro group by bacterial nitroreductases, resulting in the formation of reactive intermediates that disrupt cellular processes. This mechanism is similar to that observed in other nitro-containing compounds used for treating tuberculosis, such as delamanid and pretomanid .

Antitubercular Activity

A significant focus has been on the compound's efficacy against Mycobacterium tuberculosis. In a series of optimization studies, it was found that modifications to the morpholine ring can enhance solubility and bioavailability, crucial for effective treatment outcomes. The compound's ability to release nitric oxide (NO- ) intracellularly has been highlighted as a critical factor in its antitubercular activity, contributing to its bactericidal effect through inhibition of mycolic acid biosynthesis .

Research Findings Summary

StudyFindings
Matsumoto et al. (2006)Demonstrated that compounds with similar structures inhibit InhA, an essential enzyme in fatty acid synthesis in M. tuberculosis.
Geiter (2017)Discussed concerns regarding the bioavailability of nitro-containing drugs but noted their potential when combined with existing therapies.
Banerjee et al. (1994)Identified resistance mechanisms in various strains against nitro-containing drugs, emphasizing the need for novel derivatives like this compound.

Case Studies

Case Study 1: Efficacy Against Resistant Strains
A study evaluated the effectiveness of this compound against multi-drug resistant strains of M. tuberculosis. Results indicated a significant reduction in bacterial load compared to control groups, suggesting its potential as a viable treatment option in resistant cases.

Case Study 2: Pharmacokinetic Profile
In another investigation focusing on pharmacokinetics, the compound was administered in vivo, revealing favorable absorption and distribution characteristics. The study highlighted its capacity to penetrate cellular membranes effectively, which is crucial for targeting intracellular pathogens like M. tuberculosis.

Q & A

Advanced Research Question

  • AutoDock Vina : Use a Lamarckian genetic algorithm with exhaustiveness = 20 and grid maps centered on COX-2’s active site (PDB: 1CX2). Validate docking poses via RMSD clustering (<2.0 Å threshold) .
  • MD Simulations : Conduct 100-ns simulations in GROMACS to assess binding stability with COX-2’s hydrophobic subpocket .

How can this scaffold be adapted for fluorescent probe design?

Advanced Research Question

  • Fluorophore Integration : Attach 2-phenylimidazo[1,2-a]pyridine to aniline derivatives. The amino group acts as a PET (photoinduced electron transfer) sensor, enabling selective detection of diethyl cyanophosphonate (DCNP) via fluorescence shifts (blue → green at 365 nm) .
  • Mechanistic Validation : Phosphorylation of the amino group by DCNP inhibits PET, confirmed via ³¹P NMR .

How to resolve contradictions in bioactivity data across studies?

Advanced Research Question

  • Assay Standardization : Compare IC₅₀ values under consistent conditions (e.g., COX-2 inhibition assays using human recombinant enzyme vs. cell-based models) .
  • Metabolic Stability Screening : Use hepatic microsomes to identify nitro-reduction as a key variable in divergent in vivo results .

What analytical methods quantify trace impurities in synthesized batches?

Advanced Research Question

  • HPLC-DAD : Use a C18 column (4.6 × 250 mm, 5 μm) with 0.1% TFA in acetonitrile/water (gradient: 30% → 90% over 25 min) to detect intermediates like N-tosylhydrazones (retention time = 12.3 min) .
  • LC-MS/MS : Quantify nitroso byproducts (m/z 292→242 transition) with a LOQ of 0.1 ng/mL .

How to optimize catalytic efficiency in large-scale synthesis?

Advanced Research Question

  • Heterogeneous Catalysts : Fe₂O₃@SiO₂/In₂O₃ increases yield from 65% (thermal) to 92% (microwave) by enhancing π-π interactions between substrates and catalyst surface .
  • Solvent Screening : Ethanol/water (4:1) minimizes side reactions (e.g., nitro group reduction) during reductive annulation .

What mechanisms underlie its bioactivity in cellular models?

Advanced Research Question

  • COX-2 Inhibition : Morpholine derivatives block arachidonic acid conversion to prostaglandins, confirmed via ELISA (PGE₂ reduction by 78% at 10 μM) .
  • Apoptosis Induction : Flow cytometry shows caspase-3 activation (2.5-fold increase) in HeLa cells treated with 50 μM derivatives .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.